molecular formula C10H11NO B1592613 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1082041-78-8

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1592613
M. Wt: 161.2 g/mol
InChI Key: UYZJTSNVWCNCIR-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as MHDIQ, is a heterocyclic compound with a broad range of applications in the pharmaceutical and chemical industries. MHDIQ has been extensively studied due to its unique properties, including its ability to act as a ligand for metal ions, its ability to form strong complexes with other molecules, and its potential use as a drug candidate.

Scientific Research Applications

Synthetic Methodology Development

One significant application in scientific research involves the development of new synthetic methodologies. For instance, Mujde, Özcan, and Balcı (2011) reported a novel method for preparing 3,4-dihydroisoquinolin-1(2H)-one and its isoquinolin-1(2H)-one skeleton. This process begins with methyl 2-(3-methoxy-3-oxopropyl)benzoate and involves several steps, including Curtius rearrangement and cyclization to yield the desired product (Mujde, Özcan, & Balcı, 2011).

Novel Compound Synthesis

Another area of research is the synthesis of new compounds. For example, Chen Zhan-guo (2008) explored a new synthesis method for 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, starting from methyl 3-hydroxy-4-methoxybenzoate. This process included steps like allyl etherification, Claisen rearrangement, and oxidation, demonstrating a mild and simple operation with higher yield (Chen Zhan-guo, 2008).

Pharmacological Studies

Pharmacological properties have also been a focus, although avoiding specific details on dosage and side effects. Khalturina et al. (2010) synthesized compounds from 6-aryl-2,2-dimethyl-4H-1,3-dioxin-4-ones and 3,3-dialkyl-1-methyl-3,4-dihydroisoquinolines, testing them for anti-inflammatory and analgesic properties. The study showcases the potential of these compounds in pharmacology (Khalturina, Shklyaev, Makhmudov, & Maslivets, 2010).

Chemical Delivery System

Lastly, Pop et al. (1993) described a dihydroisoquinoline targetor-based acid-resistant chemical delivery system for 3'-deoxyazidothymidine (AZT). This research indicates the use of 3,4-dihydroisoquinoline derivatives in creating more efficient drug delivery systems, highlighting the versatility of these compounds in medicinal chemistry (Pop, Liu, Vlasak, Anderson, Brewster, & Bodor, 1993).

properties

IUPAC Name

6-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZJTSNVWCNCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628763
Record name 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1082041-78-8
Record name 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-methylphenethylcarbamate (I-69c: 13.5 g, 65.217 mmol) was reacted with P2O5 (18.51 g, 130.434 mmol) and POCl3 (135 mL) at 110° C. for 1 hour. The reaction mass was concentrated under reduced pressure, quenched with ice, basified using saturated NaHCO3 solution and extracted using ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (1% methanol in DCM) afforded 2 g of the product (19% yield). LCMS: 75.24%, m/z=162.3 (M+1)
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
18.51 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
reactant
Reaction Step One
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Figueiredo, A Loureiro - D., Monteiro, F., Várzea, V., Pais, MS Silva …, 2013 - core.ac.uk
A biocatálise, e em particular a evolução dirigida de enzimas e posterior expressão em bactérias, permitiu aos químicos obter moléculas complexas com elevada estéreo-e …
Number of citations: 1 core.ac.uk
CS Marques, D Peixoto, AJ Burke - researchgate.net
General considerations: All the reagents were obtained from Aldrich, Fluka, Acros and Alfa Aeser. The solvents used were dried using current laboratory techniques. 1 All the reagents …
Number of citations: 0 www.researchgate.net
JE Davoren, M Garnsey, B Pettersen… - Journal of medicinal …, 2017 - ACS Publications
Recent data demonstrated that activation of the muscarinic M 1 receptor by a subtype-selective positive allosteric modulator (PAM) contributes to the gastrointestinal (GI) and …
Number of citations: 46 pubs.acs.org
PAAG Bacalhau - 2018 - dspace.uevora.pt
Neurodegenerative diseases, namely Alzheimer’s and Parkinson’s diseases are a major challenge for medicine and public health due to their prevalence in developed countries. Thus, …
Number of citations: 0 dspace.uevora.pt

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